(1,4-Diazepan-1-yl)(furan-2-yl)methanone
Overview
Description
(1,4-Diazepan-1-yl)(furan-2-yl)methanone: is an organic compound that features a diazepane ring and a furan ring connected by a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,4-Diazepan-1-yl)(furan-2-yl)methanone typically involves the reaction of 1,4-diazepane with furan-2-carboxylic acid under specific conditions. A common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the methanone linkage. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (1,4-Diazepan-1-yl)(furan-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The methanone group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of (1,4-Diazepan-1-yl)(furan-2-yl)methanol.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry: (1,4-Diazepan-1-yl)(furan-2-yl)methanone is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in the development of new pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (1,4-Diazepan-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. The diazepane ring can interact with receptor sites, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
(1,4-Diazepan-1-yl)(furan-3-yl)methanone: Similar structure but with the furan ring attached at the 3-position.
(1,4-Diazepan-1-yl)(thiophen-2-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.
(1,4-Diazepan-1-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness: (1,4-Diazepan-1-yl)(furan-2-yl)methanone is unique due to the presence of both a diazepane ring and a furan ring, which confer distinct chemical and biological properties. The combination of these two rings allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
1,4-diazepan-1-yl(furan-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10(9-3-1-8-14-9)12-6-2-4-11-5-7-12/h1,3,8,11H,2,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTBJQANMVJMSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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